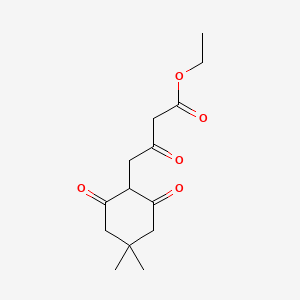
2-Ethoxy-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethoxy-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide, also known as EEMBS, is a sulfonamide compound that has been extensively studied for its potential use as a selective COX-2 inhibitor.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural characterization of compounds closely related to 2-Ethoxy-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide. For example, studies have successfully synthesized novel sulfonamide compounds and analyzed their structures using various spectroscopic techniques and single-crystal X-ray diffraction. These studies provide valuable insights into the chemical properties and potential applications of these compounds in medicinal chemistry and materials science (Zhang et al., 2010), (P. Murthy et al., 2018).
Catalytic Applications
Several studies have highlighted the use of related sulfonamide compounds as catalysts or intermediates in chemical reactions, such as the rhodium-catalyzed cyanation of C(sp(2))-H bonds. This research demonstrates the compounds' utility in facilitating efficient and selective chemical transformations, which is crucial for the development of new synthetic methodologies (Manthena Chaitanya & P. Anbarasan, 2015).
Biological Activities
The potential biological activities of compounds structurally related to this compound have been a subject of interest. Research includes the evaluation of their enzyme inhibition properties, which is fundamental in the discovery of new therapeutic agents. For instance, certain sulfonamide derivatives have been investigated for their inhibitory effects on enzymes like acetylcholinesterase, suggesting their potential application in treating diseases such as Alzheimer's (M. Abbasi et al., 2018).
Properties
IUPAC Name |
2-ethoxy-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-4-21-15-9-7-6-8-14(15)18-23(19,20)17-12-13(3)10-11-16(17)22-5-2/h6-12,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRNWYHQKGHQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)

![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)
![7-Fluoro-2-methyl-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2486761.png)


![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)

![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486767.png)
![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)


